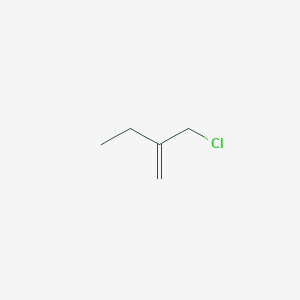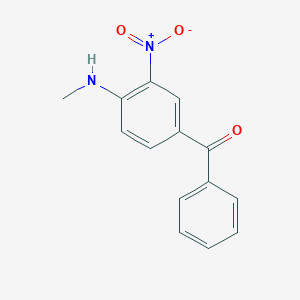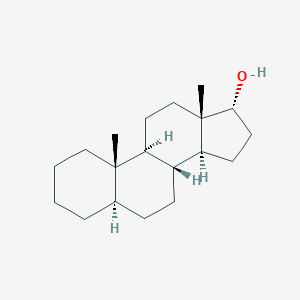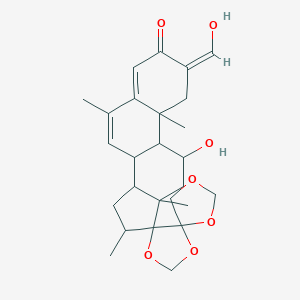
CID 5381366
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 5381366, also known by its CAS number 5059-58-5, is a steroidal compound with the molecular formula C26H34O7 and a molecular weight of 458.544. This compound is primarily used in research settings, particularly in the fields of chemistry and pharmacology .
Preparation Methods
The synthesis of CID 5381366 involves several steps, typically starting with the preparation of the core steroid structure. The synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
CID 5381366 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the steroidal structure, such as the addition or removal of functional groups .
Scientific Research Applications
CID 5381366 has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of other steroidal compounds. In biology and medicine, it is studied for its potential anti-inflammatory and anticancer properties. The compound is also used in the development of new pharmaceuticals and as a reference standard in various analytical techniques .
Mechanism of Action
The mechanism of action of CID 5381366 involves its interaction with specific molecular targets and pathways within cells. While the exact details are not fully understood, it is believed that the compound exerts its effects by binding to steroid receptors and modulating gene expression. This can lead to changes in cell behavior, such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
CID 5381366 is unique among steroidal compounds due to its specific structure and properties. Similar compounds include other steroidal anti-inflammatory agents and anticancer drugs. These compounds share some structural similarities but differ in their specific functional groups and mechanisms of action. Examples of similar compounds include dexamethasone and prednisone, which are also used for their anti-inflammatory properties .
Properties
CAS No. |
5059-58-5 |
|---|---|
Molecular Formula |
C26H34O7 |
Molecular Weight |
458.5 g/mol |
InChI |
InChI=1S/C26H34O7/c1-14-5-17-19-6-15(2)26(25(32-13-33-26)11-30-12-31-25)24(19,4)9-21(29)22(17)23(3)8-16(10-27)20(28)7-18(14)23/h5,7,10,15,17,19,21-22,27,29H,6,8-9,11-13H2,1-4H3/b16-10- |
InChI Key |
WKLPTHVGGWUGJV-YBEGLDIGSA-N |
SMILES |
CC1CC2C3C=C(C4=CC(=O)C(=CO)CC4(C3C(CC2(C15C6(COCO6)OCO5)C)O)C)C |
Isomeric SMILES |
CC1CC2C3C=C(C4=CC(=O)/C(=C\O)/CC4(C3C(CC2(C15C6(COCO6)OCO5)C)O)C)C |
Canonical SMILES |
CC1CC2C3C=C(C4=CC(=O)C(=CO)CC4(C3C(CC2(C15C6(COCO6)OCO5)C)O)C)C |
Key on ui other cas no. |
5059-58-5 |
Synonyms |
Dispiro[17H-cyclopenta[a]phenanthrene-17,4’-[1,3]dioxolane-5’,4’’-[1,3]dioxolane], pregna-4,6-dien-3-one deriv.; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


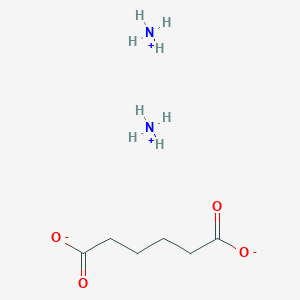
![2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide](/img/structure/B107632.png)


